molecular formula C8H11BrN2O2 B2459262 Methyl 1-(2-bromoethyl)-5-methylpyrazole-3-carboxylate CAS No. 2344678-24-4

Methyl 1-(2-bromoethyl)-5-methylpyrazole-3-carboxylate

Cat. No.: B2459262
CAS No.: 2344678-24-4
M. Wt: 247.092
InChI Key: WZDCZQVDMKPUCC-UHFFFAOYSA-N
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Description

Methyl 1-(2-bromoethyl)-5-methylpyrazole-3-carboxylate is an organic compound belonging to the pyrazole family. This compound is characterized by the presence of a bromoethyl group attached to the pyrazole ring, which is further substituted with a methyl group and a carboxylate ester. The unique structure of this compound makes it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(2-bromoethyl)-5-methylpyrazole-3-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Esterification: The carboxylic acid group on the pyrazole ring is esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the synthesis process.

Types of Reactions:

    Substitution Reactions: The bromoethyl group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: The methyl group on the pyrazole ring can be oxidized to form a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products:

    Substitution: Formation of substituted pyrazoles with various functional groups.

    Oxidation: Conversion of the methyl group to a carboxylic acid.

    Reduction: Formation of the corresponding alcohol from the ester group.

Scientific Research Applications

Methyl 1-(2-bromoethyl)-5-methylpyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 1-(2-bromoethyl)-5-methylpyrazole-3-carboxylate involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity.

    Pathways Involved: The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzymatic functions. The pyrazole ring may also interact with specific binding sites on biological macromolecules.

Comparison with Similar Compounds

    Methyl 1-(2-chloroethyl)-5-methylpyrazole-3-carboxylate: Similar structure but with a chloroethyl group instead of a bromoethyl group.

    Methyl 1-(2-iodoethyl)-5-methylpyrazole-3-carboxylate: Contains an iodoethyl group, which may exhibit different reactivity due to the larger atomic size of iodine.

    Methyl 1-(2-fluoroethyl)-5-methylpyrazole-3-carboxylate: Features a fluoroethyl group, which can influence the compound’s electronic properties.

Uniqueness: Methyl 1-(2-bromoethyl)-5-methylpyrazole-3-carboxylate is unique due to the presence of the bromoethyl group, which imparts distinct reactivity and potential biological activity. The bromine atom’s size and electronegativity can influence the compound’s interactions with other molecules, making it a valuable intermediate in various chemical and biological applications.

Properties

IUPAC Name

methyl 1-(2-bromoethyl)-5-methylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2/c1-6-5-7(8(12)13-2)10-11(6)4-3-9/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZDCZQVDMKPUCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCBr)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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